1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide
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Overview
Description
1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a , where appropriate starting materials are reacted under specific conditions to form the desired isoxazole derivative.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced through a series of reactions involving the formation of an amide bond between the isoxazole derivative and the cyclopropanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where specific reagents are used to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are involved in the biosynthesis of pro-inflammatory mediators . The compound’s ability to inhibit these enzymes is attributed to its unique structural features, which allow it to bind to the active sites of the enzymes and block their activity .
Comparison with Similar Compounds
1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(5-(furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid: This compound has a similar isoxazole ring but differs in the cyclopropanecarboxamide moiety.
1,3-disubstituted isoxazoles: These compounds have different substituents on the isoxazole ring and may exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-12-5-2-1-3-6-12)17(8-9-17)15-11-14(22-19-15)13-7-4-10-21-13/h1-7,10-11H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYWVBXIGMMVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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